Lufotrelvir

Übersicht

Beschreibung

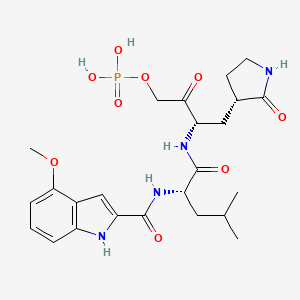

PF-07304814, also known as lufotrelvir, is an antiviral drug developed by Pfizer. It acts as a 3CL protease inhibitor and is a phosphate ester prodrug of PF-00835231. This compound is rapidly metabolized into the active metabolite PF-00835231 by alkaline phosphatase, which then suppresses SARS-CoV-2 replication by inhibiting the main protease (M pro) of the virus .

Vorbereitungsmethoden

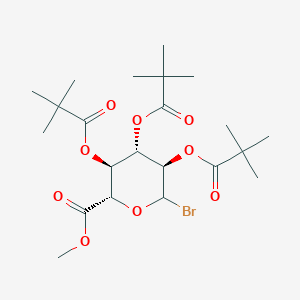

Synthetic Routes and Reaction Conditions: The synthesis of PF-07304814 involves several key steps:

Indole and Lactam Fragments: The supply routes to the indole and lactam fragments are improved through a Claisen addition to homologate the lactam.

Phosphorylation Reaction: A subsequent phosphorylation reaction is used to prepare the prodrug.

Industrial Production Methods: The industrial production of PF-07304814 includes the identification of a dimethyl sulfoxide (DMSO) solvated form of lufotrelvir to enable long-term storage. This process ensures that all impurities are controlled appropriately .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PF-07304814 durchläuft verschiedene Arten von Reaktionen:

Hydrolyse: Die Phosphatestershirestergruppe wird durch alkalische Phosphatase gespalten, um den aktiven Metaboliten PF-00835231 freizusetzen

Hemmung: PF-00835231 hemmt die 3CL-Protease von SARS-CoV-2 und verhindert die Virusreplikation

Häufige Reagenzien und Bedingungen:

Alkalische Phosphatase: Wird verwendet, um die Phosphatestershirestergruppe zu spalten.

P-Glykoprotein-Inhibitoren und Cytochrom P450 3A-Inhibitoren: Diese erhöhen die Wirksamkeit von PF-00835231, indem sie den Abtransport aus den Zielzellen bzw. den Metabolismus unterdrücken.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

PF-07304814 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung viraler Proteasen verwendet.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von COVID-19 erforscht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Prodrug-Formulierungen eingesetzt.

5. Wirkmechanismus

PF-07304814 enthält eine Phosphatgruppe, wodurch die Verbindung löslich wird und anschließend im Gewebe durch alkalische Phosphatase gespalten werden kann. Dieser Schritt setzt PF-00835231 frei, das eine antivirale Wirkung gegen die 3CL-Protease von SARS-CoV-2 ausübt. Die aktive Verbindung PF-00835231 hat eine starke und breit gefächerte inhibitorische Wirkung gegen zahlreiche Coronavirus-3CL-Proteasen .

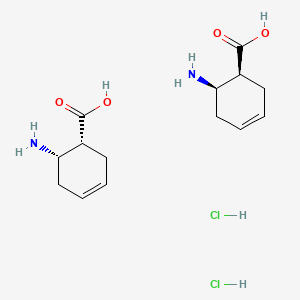

Ähnliche Verbindungen:

Nirmatrelvir: Ein weiterer 3CL-Protease-Inhibitor, der von Pfizer entwickelt wurde, aber im Gegensatz zu PF-07304814 oral aktiv ist.

Remdesivir: Ein antivirales Medikament, das die RNA-abhängige RNA-Polymerase von SARS-CoV-2 angreift.

Molnupiravir: Ein antivirales Medikament, das die virale RNA-Mutagenese induziert.

Einzigartigkeit von PF-07304814: PF-07304814 ist aufgrund seiner Prodrug-Natur einzigartig, die eine intravenöse Verabreichung und eine schnelle Umwandlung in den aktiven Metaboliten PF-00835231 ermöglicht. Dies führt zu einer höheren wässrigen Löslichkeit und einer verbesserten Bioverfügbarkeit im Vergleich zu anderen ähnlichen Verbindungen .

Wirkmechanismus

PF-07304814 contains a phosphate group, allowing the compound to be soluble and subsequently cleaved in tissue by alkaline phosphatase. This step releases PF-00835231, which exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, has potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases .

Vergleich Mit ähnlichen Verbindungen

Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer, but unlike PF-07304814, it is orally active.

Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

Molnupiravir: An antiviral drug that induces viral RNA mutagenesis.

Uniqueness of PF-07304814: PF-07304814 is unique due to its prodrug nature, which allows for intravenous administration and rapid conversion to the active metabolite PF-00835231. This provides a higher aqueous solubility and enhanced bioavailability compared to other similar compounds .

Eigenschaften

IUPAC Name |

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKALOFOWPDTED-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337108 | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The structure of PF-07304814 contains a phosphate group, allowing the compound to be soluble and then subsequently cleaved in tissue by alkaline phosphatase. This step allows for the release of PF-00835231, which is the compound that exerts anti-viral activity against the 3CL protease of SARS-CoV-2. The active compound, PF-00835231, was shown to have potent and broad-spectrum inhibitory activity against numerous coronavirus 3CL proteases. | |

| Record name | PF-07304814 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2468015-78-1 | |

| Record name | Lufotrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufotrelvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUFOTRELVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

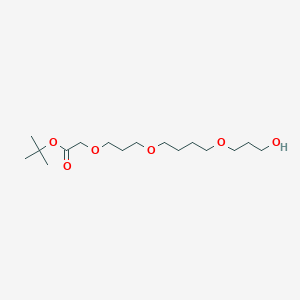

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)

![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)

![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)